molecular formula C22H19FN2O5S B3575799 N-(1,3-benzodioxol-5-yl)-2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide

N-(1,3-benzodioxol-5-yl)-2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide

Cat. No.: B3575799
M. Wt: 442.5 g/mol
InChI Key: MPAFFYBQJXRXIM-UHFFFAOYSA-N
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Description

The compound contains several structural components including a 1,3-benzodioxol-5-yl moiety , a 2-fluorophenyl group, a 4-methylphenylsulfonyl group, and a glycinamide group. These groups are common in many organic compounds and can contribute to the overall properties of the compound .


Synthesis Analysis

Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such a compound would involve several steps, each introducing a different part of the molecule. The exact methods would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. Unfortunately, without specific data or resources, I can’t provide a detailed molecular structure analysis for this compound .


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its molecular structure. Different functional groups within the molecule will react differently under various conditions. Without specific information or resources, it’s difficult to provide a detailed chemical reactions analysis for this compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, are determined by its molecular structure. Without specific data or resources, I can’t provide a detailed analysis of the physical and chemical properties of this compound .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with various proteins, enzymes, or cellular structures are investigated . Without specific studies or resources, I can’t provide a detailed mechanism of action for this compound.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data or resources, I can’t provide detailed information on the safety and hazards of this compound .

Future Directions

The future study of this compound would likely involve further investigation into its synthesis, properties, and potential applications. This could include studying its reactivity under various conditions, investigating its potential uses, and conducting safety and toxicity studies .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O5S/c1-15-6-9-17(10-7-15)31(27,28)25(19-5-3-2-4-18(19)23)13-22(26)24-16-8-11-20-21(12-16)30-14-29-20/h2-12H,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAFFYBQJXRXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-yl)-2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-yl)-2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzodioxol-5-yl)-2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzodioxol-5-yl)-2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-benzodioxol-5-yl)-2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-benzodioxol-5-yl)-2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide

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